molecular formula C7H2Cl2F4O B14063211 1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene

1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene

Cat. No.: B14063211
M. Wt: 248.99 g/mol
InChI Key: GZFCIZMDFUSIEC-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2Cl2F4O It is a halogenated aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene typically involves halogenation and fluorination reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a dichlorobenzene derivative, is reacted with a fluorinating agent like potassium fluoride in the presence of a catalyst. The trifluoromethoxy group can be introduced using trifluoromethyl ethers under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally benign reagents and catalysts is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized products .

Scientific Research Applications

1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its halogen and trifluoromethoxy groups. These interactions can influence the compound’s reactivity and binding affinity with various substrates. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-(trifluoromethyl)benzene
  • 1,2-Dichloro-4-(trifluoromethoxy)benzene
  • 1,3-Dichloro-5-(trifluoromethoxy)benzene

Uniqueness

1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene is unique due to the specific arrangement of its halogen and trifluoromethoxy groups. This arrangement can lead to distinct chemical properties and reactivity compared to similar compounds. For example, the presence of both chlorine and fluorine atoms can influence the compound’s electron density and steric effects, affecting its behavior in chemical reactions .

Properties

Molecular Formula

C7H2Cl2F4O

Molecular Weight

248.99 g/mol

IUPAC Name

1,2-dichloro-3-fluoro-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2Cl2F4O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H

InChI Key

GZFCIZMDFUSIEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)Cl)Cl

Origin of Product

United States

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